

An In-depth Technical Guide to Fluorescently Labeled 16:0 Phosphatidylethanolamine Probes

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Compound of Interest		
Compound Name:	16:0 Cyanur PE	
Cat. No.:	B11938967	Get Quote

Introduction

The term "16:0 Cyanur PE" does not refer to a standard, commercially available reagent. It likely describes a custom-synthesized molecular probe based on a 16:0 phosphatidylethanolamine (PE) backbone. The "16:0" designation specifies the presence of a palmitoyl fatty acid chain, one of the most common saturated fatty acids in eukaryotic membranes. The "Cyanur" component may refer to cyanuric chloride, a triazine-based chemical often used as a linker to covalently attach a fluorescent dye to the primary amine of the PE headgroup.[1][2]

This guide provides a comprehensive overview of the core components, focusing on a well-characterized and widely used analog: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl), commonly known as 16:0 NBD PE. This probe consists of a PE lipid with two 16-carbon saturated acyl chains and the NBD (nitrobenzoxadiazole) fluorophore attached to its headgroup.[3] NBD-PE is extensively used to study membrane dynamics, lipid trafficking, and cell fusion.[4][5] We will cover the foundational biochemistry of phosphatidylethanolamine, the properties of NBD-PE as a model probe, relevant signaling pathways, and detailed experimental protocols.

Core Molecule: Phosphatidylethanolamine (PE)

Phosphatidylethanolamine is the second most abundant phospholipid in mammalian cells, comprising 15-25% of total phospholipids.[6] It is a key structural and functional component of







biological membranes, particularly enriched in the inner leaflet of the plasma membrane and in mitochondrial membranes.[7][8]

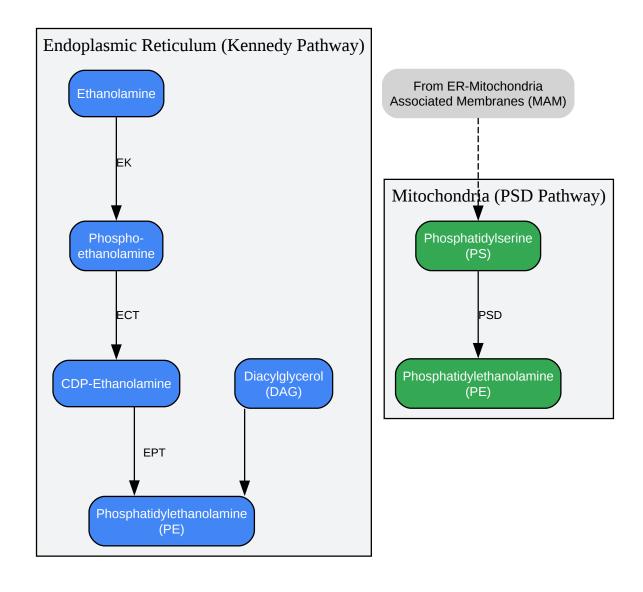
Structure and Function:

- Structure: PE consists of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine headgroup.[9] The 16:0 designation indicates that the fatty acid at the sn-1 or sn-2 position is palmitic acid.
- Biophysical Properties: The small ethanolamine headgroup gives the molecule a conical shape, which induces negative curvature in lipid bilayers. This property is crucial for processes involving membrane bending, fusion, and fission, such as vesicle formation and cell division.[6][8]
- Biological Roles: PE is essential for mitochondrial function, oxidative phosphorylation, autophagy, and serves as a precursor for the synthesis of other lipids, including phosphatidylcholine (PC).[6][10]

Phosphatidylethanolamine Signaling and Biosynthesis

PE is synthesized via two primary routes: the Kennedy pathway in the endoplasmic reticulum (ER) and the phosphatidylserine decarboxylase (PSD) pathway in the mitochondria.[7][11] The segregation of these pathways highlights the importance of maintaining distinct PE pools within the cell.





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Caption: Major Phosphatidylethanolamine (PE) biosynthesis pathways in mammalian cells.

The Fluorescent Probe: 16:0 NBD PE

16:0 NBD PE is a headgroup-labeled fluorescent phospholipid where the environmentally sensitive NBD fluorophore is attached to the primary amine of the PE headgroup. This probe is frequently used to label membranes and vesicles in vitro and in live cells.

Physicochemical and Spectroscopic Properties



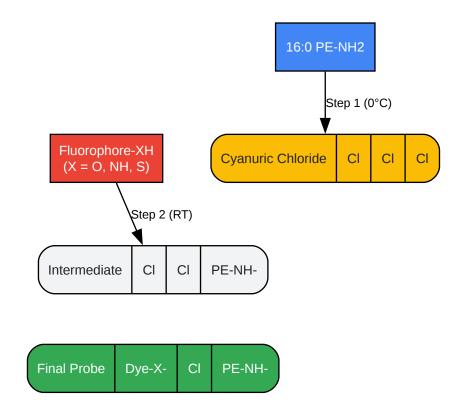
The fluorescence of NBD is highly sensitive to the polarity of its environment, exhibiting increased quantum yield in hydrophobic environments (like a lipid bilayer) compared to aqueous solutions.[12]

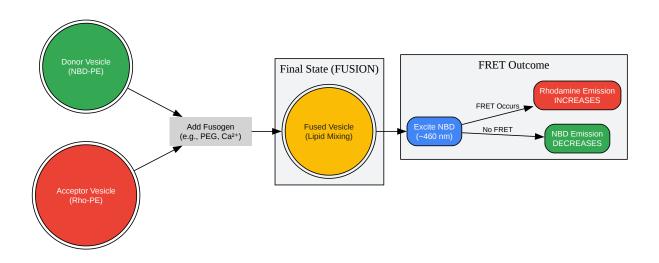
Property	Value	Reference(s)
Full Chemical Name	1,2-dipalmitoyl-sn-glycero-3- phosphoethanolamine-N-(7- nitro-2-1,3-benzoxadiazol-4-yl)	[13]
Molecular Weight	~872 g/mol (ammonium salt)	
Excitation Maximum (λex)	~463 nm (in Methanol)	[4]
Emission Maximum (λem)	~536 nm (in Methanol)	[4]
Extinction Coefficient	~22,000 M ⁻¹ cm ⁻¹	[14]
Appearance	Orange solid	[4]
Solubility	Soluble in chloroform and methanol	[4][14]

The "Cyanur" Linker Concept

While NBD is directly conjugated to PE, a cyanuric chloride linker could be used to attach other fluorophores. Cyanuric chloride has three chlorine atoms that can be sequentially substituted by nucleophiles (like the amine on PE or a dye) at different temperatures (0°C, room temperature, >60°C).[2][15] This allows for a controlled, stepwise synthesis to create a custom probe.







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